molecular formula C16H12BrNO2 B5875605 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide

2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide

Cat. No. B5875605
M. Wt: 330.17 g/mol
InChI Key: IEIMINVIOHNJND-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPEA is a member of the family of compounds known as arylacetamides, which have been shown to have various biological and pharmacological effects.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide in lab experiments is its high purity and stability, which allows for consistent results. However, one limitation is that 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to have neuroprotective effects, and further research may reveal its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in the treatment of cancer. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, and further research may reveal its potential as an anticancer agent. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized for high yield and purity, and it has been studied extensively for its potential use in the treatment of various conditions. While more research is needed to fully understand its properties and potential applications, 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide shows promise as a therapeutic agent in several areas of medicine.

Synthesis Methods

2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromophenol with 3-ethynylaniline, followed by the reaction of the resulting product with acetic anhydride. This synthesis method has been optimized for high yield and purity and has been used in several studies.

Scientific Research Applications

2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been studied extensively for its potential therapeutic properties. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c1-2-12-4-3-5-14(10-12)18-16(19)11-20-15-8-6-13(17)7-9-15/h1,3-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIMINVIOHNJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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